3-(2,6-difluorophenyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
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Overview
Description
3-(2,6-Difluorophenyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is an organic compound belonging to the class of quinazolines Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications
Mechanism of Action
Target of Action
The primary target of 3-(2,6-difluorophenyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is the High affinity cAMP-specific 3’,5’-cyclic phosphodiesterase 7A . This enzyme plays a crucial role in cellular processes by regulating the intracellular concentration of cyclic adenosine monophosphate (cAMP).
Biochemical Pathways
The compound’s action on the High affinity cAMP-specific 3’,5’-cyclic phosphodiesterase 7A could affect various biochemical pathways that are regulated by cAMP. These pathways could include those involved in cell proliferation, differentiation, and apoptosis . .
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on the specific biochemical pathways it affects. Given its target, the compound could potentially alter cellular functions regulated by cAMP, leading to changes in cell behavior . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can impact the compound’s stability and its interaction with its target . .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds, such as indole derivatives, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Temporal Effects in Laboratory Settings
There is currently no available information on the temporal effects of 3-(2,6-difluorophenyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one in laboratory settings .
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been studied .
Transport and Distribution
The transport and distribution of this compound within cells and tissues have not been studied .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-difluorophenyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving an anthranilic acid derivative and an appropriate aldehyde or ketone.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable fluorinated aromatic compound.
Incorporation of the Sulfanylidene Moiety: The sulfanylidene group can be introduced through a thiolation reaction, often using a thiol reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Difluorophenyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanylidene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the quinazoline core or the sulfanylidene group.
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the difluorophenyl group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted quinazoline derivatives with modified aromatic groups.
Scientific Research Applications
3-(2,6-Difluorophenyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of materials with specific chemical properties, such as polymers or catalysts.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,6-Difluorophenyl)-2-(methylthio)quinazolin-4(3H)-one
- (E)-3-(2,6-Difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one
Uniqueness
3-(2,6-Difluorophenyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is unique due to its specific combination of a difluorophenyl group and a sulfanylidene moiety, which confer distinct chemical properties and potential biological activities. Its ability to inhibit specific enzymes like 3’,5’-cyclic-AMP phosphodiesterase 7A sets it apart from other similar compounds.
Properties
IUPAC Name |
3-(2,6-difluorophenyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F2N2OS/c15-9-5-3-6-10(16)12(9)18-13(19)8-4-1-2-7-11(8)17-14(18)20/h1-7H,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTJFPPIDPMDLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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